2-Amino-6-chloro-3-formylchromone
Overview
Description
Synthesis Analysis
The synthesis of chromone derivatives, including 2-Amino-6-chloro-3-formylchromone, often involves reactions that introduce functional groups to the chromone skeleton, enhancing its reactivity and utility in further chemical transformations. One notable method is the synthesis of 3-(dichloroacetyl)chromone, which can serve as a precursor to various formylated derivatives through reactions with electron-rich amino-heterocycles, leading to a diverse set of fused pyridines (Iaroshenko et al., 2011). Another approach involves a pseudo-five-component reaction between 3-formylchromones and other reagents, forming chromone-containing tripeptides, indicative of the compound's versatility in synthesis processes (Teimouri et al., 2011).
Molecular Structure Analysis
The molecular structure of chromone derivatives, such as 2-Amino-6-chloro-3-formylchromone, is crucial in determining their reactivity and physical properties. A comprehensive quantum mechanical study, including equilibrium geometry and vibrational frequencies, provides insights into the conformational stability and electronic distribution within the molecule (Gupta et al., 2012).
Chemical Reactions and Properties
Chromones are reactive towards various nucleophiles due to the electron-deficient centers present in their structure. The reaction of 3-formylchromones with primary aromatic amines or hydrazine leads to the formation of a variety of molecules, including hydrazones and pyrazoles, which have been explored for their potential in drug discovery (Galarraga et al., 2016).
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines
- Application : The reaction of 3-formylchromone with 5-amino-1H-pyrazoles in ethanol results in the synthesis of 6-(2-hydroxy-benzoyl)pyrazolo[1,5-a]pyrimidines. This process is significant in the field of organic chemistry for synthesizing complex heterocyclic compounds, which are of interest in pharmaceutical research and development (Quiroga et al., 2002).
Reactions with Hydroxylamine
- Application : Research on 3-substituted chromones, including 3-formylchromone, with hydroxylamine in alkaline medium leads to the synthesis of compounds like 2-aminochromone-3-carboxamide and 3-amino-4H-chromeno[3,4-d]isoxazol-4-one. These reactions and the resulting compounds have potential applications in medicinal chemistry and drug discovery (Sosnovskikh et al., 2008).
Vibrational Spectroscopic Studies
- Application : A quantum mechanical study of 2-amino 6-bromo 3-formylchromone has provided insights into its molecular structure and spectroscopic properties. These studies are crucial for understanding the physical and chemical properties of such compounds, which can be beneficial in various fields like material science and molecular engineering (Gupta et al., 2012).
Anti-leishmanial and Anti-trypanosomal Activity
- Application : Chromone derivatives synthesized from 3-formylchromone have shown promising in vitro anti-leishmanial and anti-trypanosomal activity. This suggests their potential as antiparasitic agents in medicinal chemistry (Galarraga et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-chloro-4-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVPLUXLQEQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351013 | |
Record name | 2-Amino-6-chloro-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloro-3-formylchromone | |
CAS RN |
68301-77-9 | |
Record name | 2-Amino-6-chloro-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chloro-3-formylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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